4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
Description
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-8-3-5-10(6-4-8)16-11-7-14-12(13)15-9(11)2/h3-7H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRIMEKGYPIRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyrimidinamine with 4-methylbenzenethiol in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis is also gaining popularity due to its ability to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Target Compound:
- 4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine
- Substituents :
- 5-position: Sulfanyl (–S–) group linked to a 4-methylphenyl ring.
- 2-position: Amino (–NH₂) group.
- 4-position: Methyl (–CH₃) group.
- Molecular Formula : C₁₂H₁₃N₃S.
Analog 1: 5-(Isopropylsulfonyl)-2-(2-pyridinyl)pyrimidin-4-amine (CAS 175202-02-5)
- Substituents: 5-position: Sulfonyl (–SO₂–) group linked to an isopropyl chain. 2-position: 2-Pyridinyl ring. 4-position: Amino (–NH₂) group.
- Molecular Formula : C₁₂H₁₄N₄O₂S.
- Key Differences :
- The sulfonyl group (–SO₂–) is more electron-withdrawing than the sulfanyl group (–S–), altering the pyrimidine ring’s electronic density and reactivity.
- The 2-pyridinyl substituent introduces a basic nitrogen, enhancing solubility in polar solvents compared to the hydrophobic 4-methylphenyl group in the target compound.
Analog 2: 5-(Isopropylsulfonyl)-2-(3-pyridinyl)pyrimidin-4-amine (CAS 175202-06-9)
- Substituents: 5-position: Sulfonyl (–SO₂–) group with isopropyl chain. 2-position: 3-Pyridinyl ring. 4-position: Amino (–NH₂) group.
- Molecular Formula : C₁₂H₁₄N₄O₂S.
- Both analogs lack the methyl group at the pyrimidine’s 4-position, reducing steric hindrance near the amino group.
Electronic and Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Sulfur Oxidation State | Sulfanyl (–S–) | Sulfonyl (–SO₂–) | Sulfonyl (–SO₂–) |
| Aromatic Substituent | 4-Methylphenyl (hydrophobic) | 2-Pyridinyl (polar, basic) | 3-Pyridinyl (polar, basic) |
| Molecular Weight | 231.32 g/mol | 278.34 g/mol | 278.34 g/mol |
| Polar Surface Area | ~60 Ų (estimated) | ~95 Ų (pyridine increases) | ~95 Ų |
- Sulfonyl-containing analogs may exhibit stronger hydrogen-bonding interactions with biological targets, such as enzymes or receptors.
Role of Pyridinyl vs. Methylphenyl :
- Pyridinyl groups in analogs introduce π-π stacking capability and basicity, favoring interactions with nucleic acids or metal ions.
- The 4-methylphenyl group in the target compound enhances lipophilicity, which could improve blood-brain barrier penetration in drug design.
Research Findings and Gaps
- Tools like SHELXL and ORTEP-3 could be employed to resolve its 3D conformation and compare packing motifs with analogs.
- Activity Studies: No biological or catalytic data are available for the target compound in the evidence.
Biological Activity
4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₄N₂S
- Molecular Weight : 238.33 g/mol
This compound features a pyrimidine ring substituted with a methyl group and a sulfanyl group attached to a para-methylphenyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that derivatives of this compound can suppress the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been highlighted in several studies. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that this compound can significantly reduce the production of prostaglandins by inhibiting COX-1 and COX-2 enzymes, thus demonstrating its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes : The compound inhibits COX enzymes, leading to decreased synthesis of pro-inflammatory mediators.
- Interaction with Thiol-containing Proteins : The sulfanyl group can interact with thiol groups in proteins, potentially altering their function and contributing to its biological effects.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the efficacy of this compound:
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications to the pyrimidine ring or substituents on the phenyl group can enhance the biological activity of this compound. Electron-donating groups have been found to increase anti-inflammatory potency, while specific structural configurations improve antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A common approach starts with a pyrimidine scaffold (e.g., 2-amino-4-methylpyrimidine), followed by sulfanyl group introduction using 4-methylthiophenol under basic conditions (e.g., NaH in THF or DMF at 60–80°C). Critical parameters include stoichiometric control of the thiol reagent and inert atmosphere to prevent oxidation .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaH, THF, 60°C | 65–75 |
| 2 | DMF, 80°C, N₂ | 70–85 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography (e.g., SHELX programs for refinement ) to resolve bond lengths and angles.
- NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm for phenyl groups) and sulfanyl-linked carbons (δ 40–45 ppm in ¹³C NMR) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₂H₁₃N₃S: 232.0808) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Pyrimidine derivatives often target enzymes (e.g., kinases) or receptors due to their structural mimicry of purine bases. For this compound, preliminary docking studies suggest interactions with ATP-binding pockets in tyrosine kinases or bacterial dihydrofolate reductase (DHFR). Validate via:
- Enzyme inhibition assays (IC₅₀ determination) .
- MIC testing against Gram-positive bacteria (e.g., S. aureus) to assess antibacterial activity .
Advanced Research Questions
Q. How can conflicting crystallographic data on dihedral angles in pyrimidine derivatives be resolved?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 12.8° vs. 5.2° in related compounds ) may arise from polymorphism or solvent effects. Strategies include:
- Temperature-dependent crystallography to assess thermal motion.
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) influencing conformation .
- DFT calculations (B3LYP/6-311G**) to compare theoretical and experimental geometries .
Q. What strategies mitigate low yields during sulfanyl group incorporation?
- Methodological Answer : Low yields (e.g., <50%) often result from competing oxidation or steric hindrance. Optimize by:
- Protecting group chemistry (e.g., tert-butyl disulfide) to stabilize the thiol intermediate .
- Microwave-assisted synthesis (100–120°C, 20 min) to enhance reaction kinetics .
- Additives like Cu(I) iodide to catalyze C–S bond formation .
Q. How do substituents on the phenyl ring affect biological activity?
- Methodological Answer : Substituent effects can be studied via:
- SAR (Structure-Activity Relationship) libraries : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups.
- Computational modeling : Compare binding energies (AutoDock Vina) against targets like DHFR .
- In vitro assays : Measure IC₅₀ shifts; e.g., 4-Cl analogs show 3-fold higher antibacterial activity than 4-CH₃ .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Mitigate via:
- Explicit solvent MD simulations (AMBER) to model hydration.
- Crystallographic B-factor analysis to identify flexible protein regions .
- Free-energy perturbation (FEP) to quantify substituent contributions .
Advanced Characterization Techniques
Q. What advanced spectroscopic methods resolve tautomeric ambiguity in the pyrimidine ring?
- Methodological Answer : Tautomerism can be clarified using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
